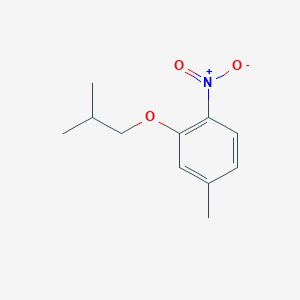
N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-hydroxypyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered ring structure composed of two carbon atoms and three nitrogen atoms . These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazides with α-haloketones or α-haloesters . The resulting triazole compounds can then be further functionalized to create a wide variety of derivatives .Molecular Structure Analysis
1,2,4-Triazole derivatives are characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of multiple nitrogen atoms allows these compounds to form hydrogen bonds with different targets, which can enhance their biological activity .Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions due to the presence of multiple reactive sites in their structure. For example, they can participate in nucleophilic substitution reactions, cycloaddition reactions, and many others .Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
The 1,2,4-triazole moiety is a common feature in many pharmacologically active compounds, particularly those with anticancer properties. Research has shown that derivatives of 1,2,4-triazole, such as our compound of interest, exhibit promising cytotoxic activities against various cancer cell lines . These compounds can form hydrogen bonds with different targets, improving pharmacokinetics and pharmacodynamics. They are particularly valuable in the design and synthesis of new anticancer agents due to their ability to selectively target cancer cells while minimizing harm to normal cells.
Molecular Docking Studies
Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Derivatives of 1,2,4-triazole, including our compound, can be used in molecular docking studies to understand the mechanism and binding modes within the binding pocket of target enzymes . This application is crucial in drug design and development, providing insights into the molecular interactions that drive drug efficacy.
Pharmacological Research
Compounds with the 1,2,4-triazole ring system have been found to possess a wide range of pharmacological activities. The compound could be explored for its potential roles in enhancing pharmacological properties such as bioavailability, stability, and solubility in drug formulations . This research can lead to the development of drugs with improved therapeutic profiles.
Selective Toxicity Studies
The selective toxicity of anticancer agents is a critical aspect of chemotherapy. The compound’s ability to exhibit cytotoxic effects against cancer cell lines while showing minimal toxicity towards normal cells makes it an excellent candidate for selective toxicity studies . These studies aim to develop cancer treatments that are less harmful to patients’ overall health.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been found to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
1,2,4-triazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-oxo-N-[2-(1,2,4-triazol-1-yl)ethyl]-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2/c16-8-3-7(12-5-13-8)9(17)11-1-2-15-6-10-4-14-15/h3-6H,1-2H2,(H,11,17)(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYMWJAASAMWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C(=O)NCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2963924.png)

![N-[[3-(2-Hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2963933.png)
![2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B2963935.png)

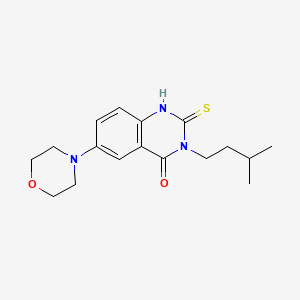

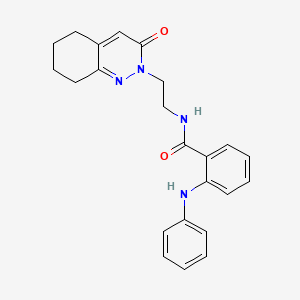
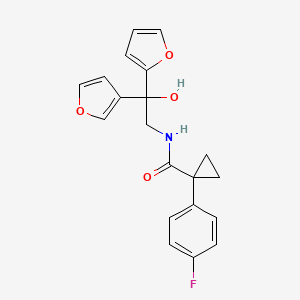

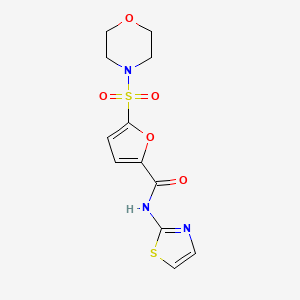
![2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride](/img/structure/B2963943.png)
